(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
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Overview
Description
The compound “(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple rings, nitro and trifluoromethyl groups, and a carboxamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core, introduction of the nitrophenyl and trifluoromethylphenyl groups, and the final carboxamide formation. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various nitro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. The nitrophenyl and trifluoromethyl groups may interact with enzymes or receptors, altering their activity. The carboxamide group could form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: is unique due to its specific combination of functional groups and tetracyclic structure.
Similar compounds: Other diazatetracyclic compounds with different substituents, such as methyl or ethyl groups, may have similar but distinct properties.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. The presence of both nitrophenyl and trifluoromethyl groups, along with the tetracyclic core, makes it a valuable compound for various applications.
Properties
Molecular Formula |
C28H19F3N4O5 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C28H19F3N4O5/c29-28(30,31)16-5-3-6-19(14-16)33-26(37)22-21-13-8-15-4-1-2-7-20(15)34(21)24(23(22)27(33)38)25(36)32-17-9-11-18(12-10-17)35(39)40/h1-14,21-24H,(H,32,36)/t21-,22-,23-,24+/m0/s1 |
InChI Key |
CYZDQXZHZIFUOJ-NEWJYFPISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[C@@H]3N2[C@H]([C@@H]4[C@H]3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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